molecular formula C11H6BrIO2 B12847251 8-Bromo-3-iodo-1-naphthoic acid

8-Bromo-3-iodo-1-naphthoic acid

Cat. No.: B12847251
M. Wt: 376.97 g/mol
InChI Key: YXIZSRGKDKMNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-iodo-1-naphthoic acid is an organic compound belonging to the naphthoic acid family. This compound is characterized by the presence of bromine and iodine atoms attached to the naphthalene ring, making it a halogenated derivative of naphthoic acid. The molecular formula of this compound is C11H6BrIO2, and it is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-iodo-1-naphthoic acid typically involves halogenation reactions. One common method is the bromination of 3-iodo-1-naphthoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the handling of halogenated compounds.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-iodo-1-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-3-iodo-1-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-3-iodo-1-naphthoic acid involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their activity. These interactions can affect molecular pathways and processes, making the compound useful in studying halogen bonding in biological systems.

Comparison with Similar Compounds

    8-Bromo-1-naphthoic acid: Similar structure but lacks the iodine atom.

    3-Iodo-1-naphthoic acid: Similar structure but lacks the bromine atom.

    1-Naphthoic acid: The parent compound without any halogenation.

Uniqueness: 8-Bromo-3-iodo-1-naphthoic acid is unique due to the presence of both bromine and iodine atoms, which can participate in diverse chemical reactions and form unique interactions with biological molecules. This dual halogenation provides distinct properties compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C11H6BrIO2

Molecular Weight

376.97 g/mol

IUPAC Name

8-bromo-3-iodonaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H6BrIO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,(H,14,15)

InChI Key

YXIZSRGKDKMNIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.